2-[(6-Bromo-3-pyridinyl)oxy]ethanol
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Overview
Description
2-[(6-Bromo-3-pyridinyl)oxy]ethanol is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 6-position and an ethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-3-pyridinyl)oxy]ethanol typically involves the reaction of 6-bromo-3-pyridinol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is usually achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Bromo-3-pyridinyl)oxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic or neutral conditions.
Major Products
Oxidation: 6-Bromo-3-pyridinecarboxaldehyde or 6-bromo-3-pyridinecarboxylic acid.
Reduction: 2-[(3-Pyridinyl)oxy]ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-Bromo-3-pyridinyl)oxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-[(6-Bromo-3-pyridinyl)oxy]ethanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Pyridinyl)oxy]ethanol: Lacks the bromine atom, resulting in different reactivity and binding properties.
6-Bromo-3-pyridinol: Lacks the ethoxy group, affecting its solubility and chemical behavior.
2-[(6-Chloro-3-pyridinyl)oxy]ethanol: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.
Uniqueness
2-[(6-Bromo-3-pyridinyl)oxy]ethanol is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the ethoxy group improves its solubility and potential for hydrogen bonding.
Properties
IUPAC Name |
2-(6-bromopyridin-3-yl)oxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-7-2-1-6(5-9-7)11-4-3-10/h1-2,5,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSJUFSJUZSGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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